5-Bromo-2,4-dinitrobenzoic acid
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Overview
Description
5-Bromo-2,4-dinitrobenzoic acid is an organic compound with the molecular formula C7H3BrN2O6 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (-NO2), and the hydrogen at position 5 is replaced by a bromine atom (Br)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dinitrobenzoic acid typically involves the nitration of 5-bromobenzoic acid. The process begins with the bromination of benzoic acid to introduce the bromine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 2 and 4 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and bromine atom can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Reduction: 5-Bromo-2,4-diaminobenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Bromo-2,4-dinitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dinitrobenzoic acid involves its interaction with molecular targets through its nitro and bromine substituents. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
- 2-Bromo-3,5-dinitrobenzoic acid
- 4-Bromo-2,5-dinitrobenzoic acid
- 2-Chloro-3,5-dinitrobenzoic acid
Comparison: 5-Bromo-2,4-dinitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H3BrN2O6 |
---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
5-bromo-2,4-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |
InChI Key |
XQXYHTAMADVPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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